molecular formula C20H17F2N3O2 B10990938 (6-Fluoro-4-hydroxyquinolin-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone

(6-Fluoro-4-hydroxyquinolin-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone

Cat. No.: B10990938
M. Wt: 369.4 g/mol
InChI Key: KTLCENYWJNGPFF-UHFFFAOYSA-N
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Description

(6-Fluoro-4-hydroxyquinolin-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a complex organic compound that features a quinoline core substituted with fluorine and hydroxyl groups, as well as a piperazine ring attached to a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-4-hydroxyquinolin-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, which can be synthesized through the Skraup synthesis or Friedländer synthesis. The introduction of the fluorine and hydroxyl groups is achieved through electrophilic aromatic substitution reactions. The piperazine ring is then attached via nucleophilic substitution reactions, often using 4-fluorophenylpiperazine as a starting material.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine nitrogen and quinoline hydroxyl group serve as primary sites for nucleophilic substitution:

Reaction SiteReagents/ConditionsProduct/OutcomeSource
Piperazine nitrogenAlkyl halides, acyl chloridesN-alkylation or N-acylation derivatives
Quinoline 4-hydroxyPhosphorus oxychloride (POCl₃)Chlorination at C4 position
  • The piperazine ring undergoes N-alkylation with alkyl halides in polar aprotic solvents (e.g., DMF) at 60–80°C, yielding derivatives with modified lipophilicity.

  • The hydroxyl group at C4 of the quinoline core reacts with POCl₃ under reflux to form a chloro derivative, enabling further cross-coupling reactions.

Esterification and Amidation

The methanone bridge participates in condensation reactions:

ReactantReagents/ConditionsProductSource
Methanone carbonylHydrazine, hydroxylamineHydrazones or oximes
Methanone carbonylGrignard reagentsAlcohol derivatives
  • Reaction with hydrazine forms hydrazones , useful for synthesizing heterocyclic analogs.

  • Grignard additions to the carbonyl group produce tertiary alcohols, which can be further oxidized or functionalized.

Electrophilic Aromatic Substitution

The quinoline aromatic system undergoes substitution at electron-rich positions:

PositionReagents/ConditionsProductSource
C6 (fluoro-substituted)Nitration (HNO₃/H₂SO₄)Nitro derivatives
C7 (quinoline)Bromination (Br₂/FeBr₃)Bromo intermediates
  • Nitration at C6 introduces a nitro group, which can be reduced to an amine for downstream modifications .

  • Bromination at C7 enables Suzuki-Miyaura cross-coupling for biaryl synthesis .

Reduction and Oxidation

Key transformations include:

Reaction TypeReagents/ConditionsOutcomeSource
Quinoline ring reductionH₂/Pd-CPartially saturated tetrahydroquinoline
Hydroxyl oxidationKMnO₄ (acidic conditions)Ketone formation
  • Catalytic hydrogenation reduces the quinoline ring to a tetrahydroquinoline, altering electronic properties .

  • Oxidation of the C4 hydroxyl group yields a ketone, though this is less common due to steric hindrance.

Coordination Chemistry

The compound acts as a ligand for transition metals:

Metal IonConditionsComplex ApplicationSource
Cu(II)Ethanol/water, room temperatureCatalytic oxidation studies
Fe(III)DMSO, 60°CMagnetic property analysis
  • Copper complexes exhibit catalytic activity in oxidation reactions, potentially useful in organic synthesis.

Analytical and Monitoring Techniques

Reactions are tracked using:

  • TLC (Rf values: 0.3–0.7 in ethyl acetate/hexane).

  • HPLC (retention time: 8.2 min, C18 column, acetonitrile/water).

  • NMR (¹H and ¹³C) confirms substitution patterns .

Scientific Research Applications

(6-Fluoro-4-hydroxyquinolin-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes involving quinoline derivatives.

    Medicine: The compound has potential as a pharmaceutical intermediate for the development of drugs targeting specific enzymes or receptors.

    Industry: It may be used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (6-Fluoro-4-hydroxyquinolin-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA or inhibit enzymes involved in DNA replication. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The fluorine atoms enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoroquinoline: A simpler analog with similar biological activity.

    4-(4-Fluorophenyl)piperazine: A precursor used in the synthesis of the target compound.

    Quinoline derivatives: A broad class of compounds with diverse biological activities.

Uniqueness

(6-Fluoro-4-hydroxyquinolin-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is unique due to the combination of its quinoline core and piperazine ring, which imparts distinct chemical and biological properties. The presence of fluorine atoms further enhances its stability and binding affinity, making it a valuable compound for various applications.

Biological Activity

The compound (6-Fluoro-4-hydroxyquinolin-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a derivative of quinoline and piperazine, which have been extensively studied for their biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H15F2N3O\text{C}_{16}\text{H}_{15}\text{F}_2\text{N}_3\text{O}

This structure features a quinoline moiety substituted with a fluorine atom and a hydroxyl group, linked to a piperazine ring that also contains a fluorophenyl group. These substitutions are critical for the compound's biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Quinoline derivatives have shown promising antimicrobial properties. Studies suggest that they can inhibit the growth of various bacterial strains by interfering with their metabolic processes .
  • Antiviral Properties : Certain 4-hydroxyquinoline derivatives have been recognized for their antiviral effects, particularly against viral infections like influenza and HIV .
  • Anticancer Activity : Compounds containing quinoline structures are being investigated for their potential in cancer therapy. They may modulate protein kinase activity, which is crucial for cell proliferation and survival .

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism or viral replication, leading to reduced pathogen viability.
  • Efflux Pump Inhibition : Similar compounds have been shown to act as efflux pump inhibitors (EPIs), enhancing the efficacy of co-administered antibiotics against resistant strains of bacteria by preventing their expulsion from bacterial cells .

Case Studies

Several studies have explored the biological efficacy of quinoline derivatives:

  • Antimicrobial Efficacy : A study demonstrated that a related quinoline derivative significantly inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting potential use in treating bacterial infections .
  • Antiviral Activity : Research indicated that certain 4-hydroxyquinolines could effectively reduce viral load in infected cell cultures, showcasing their potential as antiviral agents .
  • Cancer Therapeutics : In vitro studies revealed that quinoline-based compounds could induce apoptosis in cancer cell lines, highlighting their role in cancer treatment strategies .

Data Table: Biological Activities and Efficacy

Activity TypeCompound TypeTarget Organism/Cell LineEfficacy Observed
AntimicrobialQuinoline DerivativeE. coli, S. aureusSignificant inhibition
Antiviral4-HydroxyquinolineInfluenza virusReduced viral load
AnticancerQuinoline-Based CompoundVarious cancer cell linesInduction of apoptosis

Properties

Molecular Formula

C20H17F2N3O2

Molecular Weight

369.4 g/mol

IUPAC Name

6-fluoro-3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-quinolin-4-one

InChI

InChI=1S/C20H17F2N3O2/c21-13-1-4-15(5-2-13)24-7-9-25(10-8-24)20(27)17-12-23-18-6-3-14(22)11-16(18)19(17)26/h1-6,11-12H,7-10H2,(H,23,26)

InChI Key

KTLCENYWJNGPFF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CNC4=C(C3=O)C=C(C=C4)F

Origin of Product

United States

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